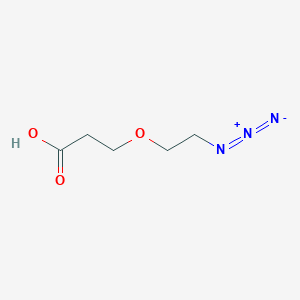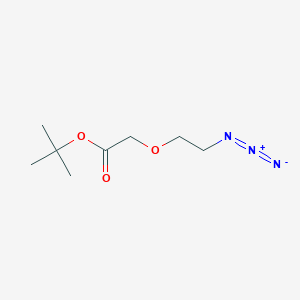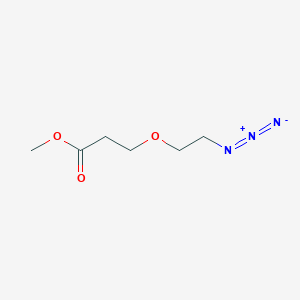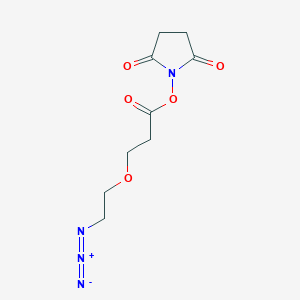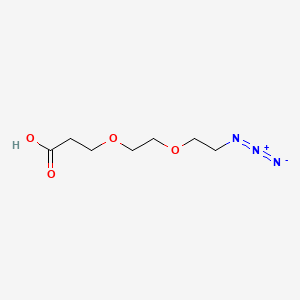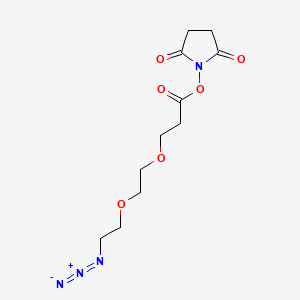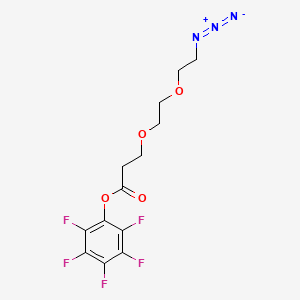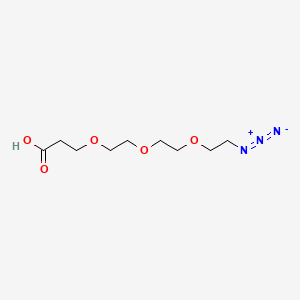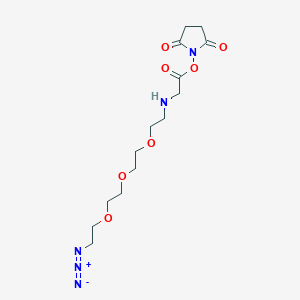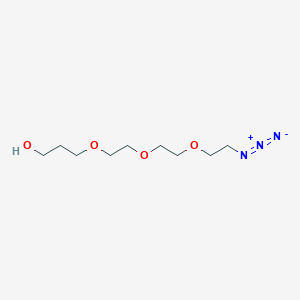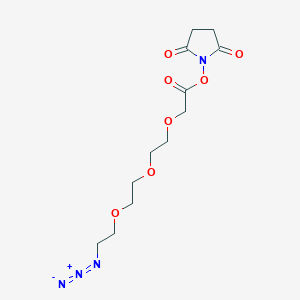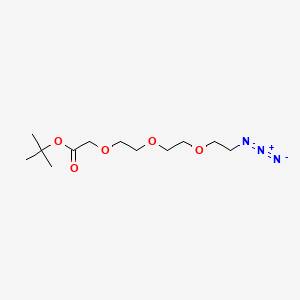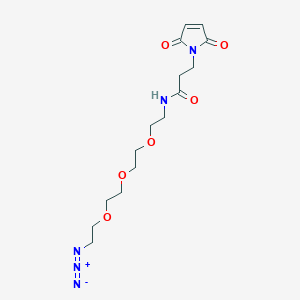
Azide-PEG3-C1-Ala
描述
Azide-PEG3-C1-Ala is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group, which makes it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions . The presence of the azide group allows it to react with molecules containing alkyne groups, facilitating the formation of stable triazole linkages .
作用机制
Target of Action
Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the ubiquitin-proteasome system . This system is a complex network of enzymes that tag proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged proteins . By selectively degrading target proteins, this compound can influence various biochemical pathways within the cell .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the protac molecules .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of copper ions for the CuAAc reaction, the availability of target proteins, and the efficiency of the ubiquitin-proteasome system . .
生化分析
Biochemical Properties
Azide-PEG3-C1-Ala plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its Azide group. This interaction is facilitated by a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a PROTAC linker. PROTACs, or Proteolysis Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . Therefore, this compound can influence cell function by affecting the levels of specific proteins within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in the formation of PROTACs . The Azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. This reaction forms a triazole ring, which is a key component in the structure of many PROTACs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azide-PEG3-C1-Ala typically involves the functionalization of polyethylene glycol with an azide group. One common method is the reaction of polyethylene glycol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the hydroxyl groups to azide groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and quality .
化学反应分析
Types of Reactions
Azide-PEG3-C1-Ala undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole linkage between the azide group of this compound and an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and drug development .
科学研究应用
Azide-PEG3-C1-Ala has a wide range of applications in scientific research:
相似化合物的比较
Azide-PEG3-C1-Ala can be compared with other PEG-based linkers and azide-containing compounds:
Azide-PEG4-C1-Ala: Similar to this compound but with an additional ethylene glycol unit, providing increased flexibility and solubility.
Azide-PEG2-C1-Ala: Contains one less ethylene glycol unit, resulting in a shorter linker length and potentially different reactivity.
Azide-PEG3-C1-Val: Similar structure but with a valine residue instead of alanine, which may affect the overall properties and applications.
This compound is unique due to its specific combination of the azide group and the PEG3 linker, making it highly versatile for various applications in chemistry, biology, and medicine .
属性
IUPAC Name |
(2R)-2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVZMHTTIZOKQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOC[C@H](C(=O)O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
